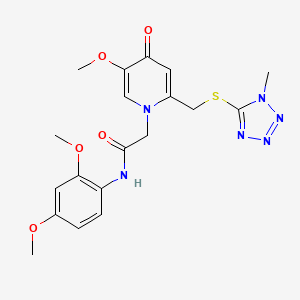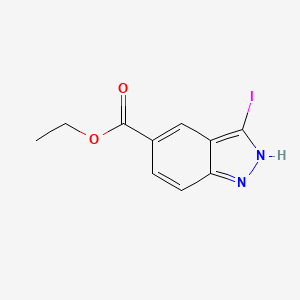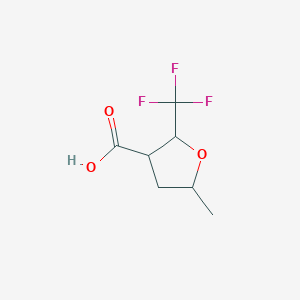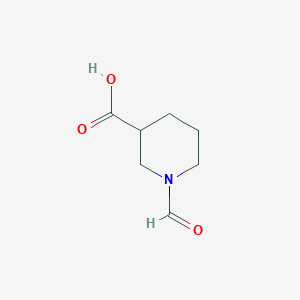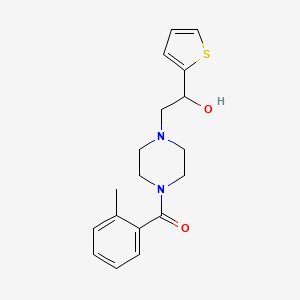
(4-(2-Hydroxy-2-(thiophène-2-yl)éthyl)pipérazin-1-yl)(o-tolyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound featuring a piperazine ring substituted with a 2-methylbenzoyl group and a thiophene ring
Applications De Recherche Scientifique
2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 2-methylbenzoyl group. This can be achieved through an acylation reaction using 2-methylbenzoyl chloride and piperazine in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction. The intermediate piperazine derivative reacts with a thiophene-containing electrophile, such as 2-bromoethanol, under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate with the thiophene ring to form the desired ethan-1-ol derivative. This step may require a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Catalyst Selection: Efficient catalysts are chosen to accelerate the reactions and improve selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanone.
Reduction: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to neurotransmission, inflammation, or cell proliferation, depending on its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
- 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Uniqueness
2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the 2-methylbenzoyl group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and selectivity profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(22)20-10-8-19(9-11-20)13-16(21)17-7-4-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIYQQDHYRPLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

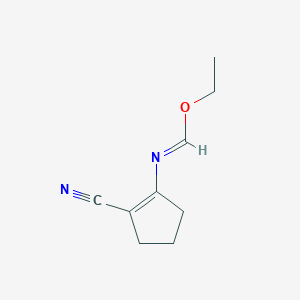
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)
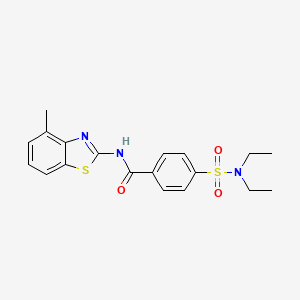
![N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2591086.png)
![PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2591087.png)
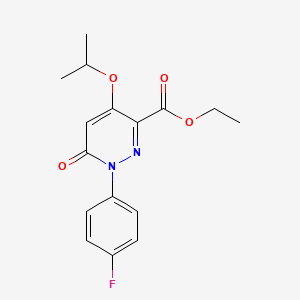
![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)

![2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2591093.png)
